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Compound of Interest
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Cat. No.: B185049 Get Quote

Introduction
1,6-Diazidohexane is a versatile bifunctional molecule utilized in a variety of chemical

syntheses, particularly in the realm of click chemistry, polymer science, and energetic

materials. Its symmetrical structure, featuring a six-carbon aliphatic chain terminated by two

azide functionalities, presents a distinct spectroscopic fingerprint. A thorough understanding of

its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics is paramount

for researchers to verify its synthesis, assess its purity, and understand its electronic and

structural properties. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C

NMR, and IR spectroscopic data for 1,6-diazidohexane, offering insights into the interpretation

of its key spectral features.

Molecular Structure and Symmetry
The symmetrical nature of 1,6-diazidohexane (N₃-(CH₂)₆-N₃) dictates a simplified NMR

spectrum. Due to the plane of symmetry at the center of the hexane chain, chemically

equivalent protons and carbons will be magnetically equivalent, leading to fewer signals than

would be expected for an asymmetrical molecule of similar size.

Caption: Molecular structure of 1,6-diazidohexane highlighting the unique carbon and proton

environments.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of 1,6-diazidohexane is anticipated to exhibit three distinct signals

corresponding to the three sets of chemically equivalent methylene protons. The electron-

withdrawing nature of the azide group will deshield the adjacent protons, causing their signal to

appear at the highest chemical shift (downfield).

Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 1,6-diazidohexane in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32 (adjust for optimal signal-to-noise)

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: 0-10 ppm

Spectral Interpretation
The expected ¹H NMR spectrum will show three multiplets. The protons on the carbons alpha

to the azide groups (α-CH₂) will be the most deshielded, followed by the beta protons (β-CH₂),

and finally the gamma protons (γ-CH₂), which are furthest from the electron-withdrawing

groups.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

α-CH₂ (N₃-CH₂-) ~3.3 - 3.5 Triplet (t) 4H

β-CH₂ (-CH₂-CH₂-) ~1.6 - 1.8 Quintet (quin) 4H

γ-CH₂ (-CH₂-CH₂-) ~1.4 - 1.6 Quintet (quin) 4H

Causality of Experimental Choices: The choice of CDCl₃ as a solvent is standard for many

organic molecules and typically does not interfere with the signals of interest. A 400 MHz

spectrometer provides sufficient resolution to distinguish between the different methylene

proton signals. The integration values are critical for confirming the number of protons in each

environment.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of 1,6-
diazidohexane is expected to display three signals for the three unique carbon environments.

The carbon directly attached to the electron-withdrawing azide group will be the most

deshielded and appear at the highest chemical shift.

Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)

Relaxation delay: 2-5 seconds

Pulse width: 30-45°

Spectral width: 0-150 ppm
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Spectral Interpretation
The chemical shifts in the ¹³C NMR spectrum provide a clear map of the carbon skeleton. The

deshielding effect of the azide group is more pronounced on the alpha carbon compared to the

more distant beta and gamma carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

α-C (N₃-CH₂-) ~51 - 53

β-C (-CH₂-CH₂-) ~28 - 30

γ-C (-CH₂-CH₂-) ~26 - 28

Trustworthiness of the Protocol: The acquisition of a proton-decoupled ¹³C NMR spectrum is a

standard and reliable method for determining the number of unique carbon environments in a

molecule. The predicted chemical shifts are based on established substituent effects of the

azide group on alkyl chains.

Infrared (IR) Spectroscopy
The IR spectrum of 1,6-diazidohexane is dominated by a very strong and characteristic

absorption band corresponding to the asymmetric stretching vibration of the azide functional

group. This peak is an excellent diagnostic tool for confirming the presence of the azide

moieties.

Experimental Protocol: IR
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR)

spectrometer.

Acquisition Parameters:

Number of scans: 16-32
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Resolution: 4 cm⁻¹

Spectral range: 4000-400 cm⁻¹

Spectral Interpretation
The IR spectrum will exhibit characteristic peaks for both the azide groups and the alkane

backbone.

Vibrational Mode
Predicted Absorption

Frequency (cm⁻¹)
Intensity

N₃ asymmetric stretch ~2090 - 2110 Very Strong

C-H stretch (alkane) ~2850 - 2960 Strong

CH₂ scissoring ~1465 Medium

N₃ symmetric stretch ~1260 Weak-Medium

The most prominent and diagnostically significant peak is the intense absorption around 2100

cm⁻¹, which is a hallmark of the azide functional group[1][2]. The C-H stretching and bending

vibrations confirm the presence of the hexane backbone.

Caption: A typical workflow for the synthesis and spectroscopic characterization of 1,6-
diazidohexane.

Conclusion
The spectroscopic characterization of 1,6-diazidohexane by NMR and IR spectroscopy

provides a clear and definitive confirmation of its structure. The ¹H and ¹³C NMR spectra,

simplified due to the molecule's symmetry, allow for the unambiguous assignment of the proton

and carbon environments within the hexane chain. The IR spectrum offers a powerful

diagnostic tool for the immediate identification of the crucial azide functional groups. This

comprehensive spectroscopic data is essential for any researcher working with this important

chemical building block, ensuring the identity and purity of the material and enabling its

confident use in further applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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